4-Phenylquinuclidine
Overview
Description
4-Phenylquinuclidine is an organic compound with the molecular formula C13H17N It is a derivative of quinuclidine, featuring a phenyl group attached to the quinuclidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylquinuclidine can be synthesized through several methods. One common approach involves the hydrogenation of 4-phenylquinoline in the presence of a catalyst such as rhodium-on-alumina. The reaction is typically carried out in glacial acetic acid under hydrogen pressure for several days .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylquinuclidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Substituted phenylquinuclidines with different functional groups.
Scientific Research Applications
4-Phenylquinuclidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenylquinuclidine involves its interaction with specific molecular targets. It can act as a ligand for various receptors, influencing their activity and downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Quinuclidine: The parent compound, used as a base and catalyst in organic synthesis.
3-Hydroxyquinuclidine: A derivative with different chemical properties and applications.
3-Acetoxyquinuclidine: Another derivative with distinct reactivity and uses.
Uniqueness: 4-Phenylquinuclidine is unique due to the presence of the phenyl group, which imparts different chemical and physical properties compared to its analogs. This makes it particularly valuable in specific research and industrial applications .
Properties
IUPAC Name |
4-phenyl-1-azabicyclo[2.2.2]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-4-12(5-3-1)13-6-9-14(10-7-13)11-8-13/h1-5H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKNWIPXDBBWRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199070 | |
Record name | 1-Azabicyclo(2.2.2)octane, 4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51069-11-5 | |
Record name | 4-Phenylquinuclidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51069-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azabicyclo(2.2.2)octane, 4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051069115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azabicyclo(2.2.2)octane, 4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Phenylquinuclidine unique in terms of its chemical structure?
A1: this compound represents an interesting chemical structure due to its potential to form stable hemiaminals. A study by [] demonstrated that the Lithium aluminum hydride (LiAlH4) reduction of a specific precursor (compound 6 in the study) yields 4-Phenyl-2-quinuclidinol as the main product. This compound is significant as it represents the first stable hemiaminal within the quinuclidine series. The structure of 4-Phenyl-2-quinuclidinol was confirmed through spectroscopic analysis and further chemical reactions, leading to the synthesis of other 2-substituted 4-Phenylquinuclidines. []
Q2: How does the 4-Phenyl group influence the fragmentation pattern of quinuclidines in mass spectrometry?
A2: The presence of the 4-Phenyl group in quinuclidines leads to a unique fragmentation pattern in mass spectrometry. Research indicates [] that these compounds readily lose a C7H7 unit from their molecular ion. This unexpected fragmentation behavior is attributed to a phenyl rearrangement occurring before the fragmentation process. []
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